molecular formula C8H9BrN2O2 B1604368 5-Bromo-N-ethyl-2-nitroaniline CAS No. 813448-98-5

5-Bromo-N-ethyl-2-nitroaniline

Cat. No. B1604368
M. Wt: 245.07 g/mol
InChI Key: CLDFNRWDFOWGLC-UHFFFAOYSA-N
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Patent
US08476268B2

Procedure details

A mixture of 4-bromo-2-fluoro-nitrobenzene (6 g, 27.3 mmol), methylamine (2M in MeOH, 34.1 mL, 68.2 mmol, 2.5 eq) and EtOH (80 mL) is stirred for 15 h at 85° C., allowed to cool and concentrated. The residue purified by trituration to afford 6 g of the title compound as an yellow solid: tR=5.13 min (System 1).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
34.1 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4](F)[CH:3]=1.C[NH2:13].[CH3:14][CH2:15]O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([NH:13][CH2:15][CH3:14])[CH:3]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)[N+](=O)[O-])F
Name
Quantity
34.1 mL
Type
reactant
Smiles
CN
Name
Quantity
80 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
is stirred for 15 h at 85° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue purified by trituration

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)NCC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.